tert-Butyl 5-((tert-butyldimethylsilyl)oxy)-1H-indole-1-carboxylate
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Overview
Description
Tert-Butyl 5-((tert-Butyldimethylsilyl)oxy)-1H-Indole-1-Carboxylate: is a complex organic compound characterized by its unique structure, which includes a tert-butyl group, a tert-butyldimethylsilyl group, and an indole ring
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 1H-indole-1-carboxylic acid and tert-butyldimethylsilyl chloride (TBDMSCl) .
Reaction Steps: The indole carboxylic acid is first activated using a coupling agent like dicyclohexylcarbodiimide (DCC) . The activated acid is then reacted with TBDMSCl in the presence of a base such as triethylamine (Et3N) to introduce the tert-butyldimethylsilyl group.
Purification: The product is purified using techniques like column chromatography to obtain the desired compound.
Industrial Production Methods:
Scale-Up: The reaction is scaled up using industrial reactors, ensuring precise control of temperature, pressure, and reagent addition to maintain consistency and yield.
Safety Measures: Industrial synthesis involves stringent safety protocols to handle reactive chemicals and manage waste products.
Types of Reactions:
Oxidation: The indole ring can undergo oxidation reactions, often using oxidizing agents like chromium trioxide (CrO3) or osmium tetroxide (OsO4) .
Reduction: Reduction reactions can be performed using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) .
Substitution: The tert-butyldimethylsilyl group can be substituted using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions:
Oxidation: CrO3, OsO4, KMnO4
Reduction: NaBH4, LiAlH4, H2/Ni
Substitution: RLi, RMgX, RCOCl
Major Products Formed:
Oxidation: Indole-3-carboxylic acid derivatives
Reduction: Reduced indole derivatives
Substitution: Various substituted indole derivatives
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and interactions. Medicine: Industry: Utilized in the synthesis of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets, primarily involving the indole ring. The tert-butyldimethylsilyl group provides steric hindrance, influencing the reactivity and selectivity of the compound. The exact pathways and targets depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Tert-Butyl 5-((Trimethylsilyl)oxy)-1H-Indole-1-Carboxylate: Similar structure but with a trimethylsilyl group instead of tert-butyldimethylsilyl.
Tert-Butyl 5-Hydroxy-1H-Indole-1-Carboxylate: Lacks the silyl protecting group, making it more reactive.
Uniqueness: The presence of the bulky tert-butyldimethylsilyl group in Tert-Butyl 5-((tert-Butyldimethylsilyl)oxy)-1H-Indole-1-Carboxylate provides enhanced stability and selectivity compared to similar compounds, making it particularly useful in specific synthetic applications.
This compound , highlighting its synthesis, reactivity, applications, and comparison with similar compounds
Properties
IUPAC Name |
tert-butyl 5-[tert-butyl(dimethyl)silyl]oxyindole-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO3Si/c1-18(2,3)22-17(21)20-12-11-14-13-15(9-10-16(14)20)23-24(7,8)19(4,5)6/h9-13H,1-8H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHUNNIDFZDINBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2)O[Si](C)(C)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO3Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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